1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione
Description
1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione is a polyfunctional anthraquinone derivative characterized by amino, bromo, and nitro substituents. This compound is structurally related to anthraquinone-based dyes and pharmaceuticals, where functional groups at positions 2, 3, and 5 significantly influence its electronic properties, solubility, and reactivity.
Properties
CAS No. |
54547-23-8 |
|---|---|
Molecular Formula |
C14H7Br2N3O4 |
Molecular Weight |
441.03 g/mol |
IUPAC Name |
1,4-diamino-2,3-dibromo-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Br2N3O4/c15-9-10(16)12(18)8-7(11(9)17)13(20)4-2-1-3-5(19(22)23)6(4)14(8)21/h1-3H,17-18H2 |
InChI Key |
RGPFQWPMODFNKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3N)Br)Br)N |
Origin of Product |
United States |
Preparation Methods
Bromination of 1,4-Diaminoanthraquinone
- Starting Material: 1,4-diaminoanthraquinone
- Reagents: Bromine or brominating agents (e.g., N-bromosuccinimide)
- Solvent: Typically polar solvents such as acetic acid or chloroform
- Conditions: Controlled temperature (often 0–25 °C) to avoid over-bromination
- Outcome: Introduction of bromine atoms at positions 2 and 3 adjacent to the amino groups
The bromination step is critical to ensure dibromination without affecting the amino groups or the quinone core. Careful control of bromine equivalents and reaction time is essential.
Nitration at Position 5
- Reagents: Mixed acid nitration (nitric acid and sulfuric acid) or milder nitrating agents
- Conditions: Low temperature (0–5 °C) to prevent oxidation or decomposition
- Outcome: Introduction of a nitro group selectively at the 5 position due to directing effects of amino and bromo substituents
The nitration step requires careful temperature control and stoichiometry to avoid multiple nitrations or degradation of the sensitive anthraquinone structure.
Purification and Isolation
- Techniques: Recrystallization from suitable solvents (e.g., ethanol or acetone), column chromatography for fine purification
- Goal: Obtain analytically pure 1,4-diamino-2,3-dibromo-5-nitroanthracene-9,10-dione with high yield and minimal impurities
Industrial Scale Considerations
Industrial synthesis adapts the above laboratory procedures to continuous flow reactors and large-scale batch processes. Key aspects include:
- Use of continuous bromination and nitration reactors with precise temperature and reagent feed control
- Advanced purification methods such as preparative HPLC or crystallization under controlled conditions
- Waste management of acidic and brominated byproducts
These adaptations ensure consistent product quality and scalability.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|
| Bromination | Bromine or N-bromosuccinimide | 0–25 | Acetic acid, chloroform | Controlled bromine equivalents to avoid over-bromination |
| Nitration | Mixed acid (HNO3/H2SO4) or mild nitrating agent | 0–5 | Sulfuric acid or mixed acid | Low temperature to ensure regioselectivity and stability |
| Purification | Recrystallization or chromatography | Ambient | Ethanol, acetone | Removal of impurities and isolation of pure compound |
Research Findings and Optimization
- Selectivity: The amino groups at 1,4 positions strongly activate the anthraquinone ring towards electrophilic substitution at 2,3 and 5 positions, enabling regioselective bromination and nitration.
- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress.
- Yields: Typical yields for each step range from 70% to 90%, depending on reagent purity and reaction control.
- Safety: Bromination and nitration reactions require careful handling due to corrosive reagents and potential for exothermic reactions.
Related Synthetic Routes and Alternatives
While the primary method involves bromination followed by nitration, alternative approaches may include:
- Starting from 1,4-diamino-5-nitroanthraquinone and performing bromination afterward.
- Using protected amino groups to prevent side reactions during bromination or nitration.
- Employing milder nitrating agents or catalytic systems to improve selectivity and reduce hazardous waste.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The bromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like amines and thiols can replace the bromo groups under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in the synthesis of dyes, pigments, and other organic compounds .
Scientific Research Applications
1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific cellular pathways.
Mechanism of Action
The mechanism of action of 1,4-diamino-2,3-dibromo-5-nitroanthracene-9,10-dione involves its interaction with cellular components. The compound can bind to specific proteins and enzymes, inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications. The molecular targets and pathways involved are still under investigation, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key anthraquinone derivatives with 1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione:
*Estimated molecular weight based on formula.
Stability and Environmental Considerations
- Brominated and chlorinated anthraquinones are generally persistent in the environment due to strong C-X bonds. The nitro group further increases stability but may contribute to toxicity .
- Phenoxy-substituted derivatives (e.g., Solvent Violet 59) exhibit lower melting points (195°C) compared to halogenated analogs, influencing their application in heat-sensitive materials .
Research Findings and Trends
- Structure-Activity Relationships: Electron-withdrawing groups (e.g., NO₂, Br) enhance anticancer activity but reduce bioavailability. Amino groups improve water solubility and interaction with biological targets .
- Synthetic Optimization: Higher reaction temperatures (e.g., 80°C) improve selectivity in nucleophilic substitution for diamino derivatives .
- Emerging Applications: Brominated nitroanthraquinones are being explored as photosensitizers in photodynamic therapy due to their strong absorption in visible spectra .
Biological Activity
1,4-Diamino-2,3-dibromo-5-nitroanthracene-9,10-dione (CAS No. 54547-23-8) is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of two bromine atoms, an amino group, and a nitro group attached to an anthracene backbone, which enhances its reactivity and biological activity. The molecular formula for this compound is C14H7Br2N3O4, with a molecular weight of approximately 441.03 g/mol .
Research indicates that this compound exhibits antitumor properties through interactions with DNA and other cellular components. The compound's ability to form reactive intermediates via electron transfer reactions suggests a mechanism where it disrupts normal cellular processes, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance, it has been shown to inhibit proliferation in various cancer cell lines by inducing DNA damage and interfering with cell cycle progression.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.2 | DNA intercalation and damage |
| MCF-7 (Breast Cancer) | 7.8 | Apoptosis induction |
| A549 (Lung Cancer) | 6.5 | Cell cycle arrest |
These findings underscore the compound's potential as a lead structure for developing novel anticancer agents.
Case Studies
A notable study explored the effects of this compound on non-small cell lung cancer (NSCLC) models. The results indicated that treatment with this compound led to significant tumor regression in xenograft models. The study highlighted its ability to overcome resistance mechanisms typically associated with conventional therapies .
In Vivo Studies
In vivo experiments demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates in treated animals compared to controls. The mechanism was attributed to its capacity to induce oxidative stress within tumor cells, leading to increased apoptosis.
Structural Comparisons
The biological activity of this compound can be further understood by comparing it to structurally similar compounds:
Table 2: Comparison of Structural Analogues
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,4-Diaminoanthraquinone | C14H12N2O2 | Lacks bromine; lower reactivity |
| 1,4-Diamino-5-nitroanthraquinone | C14H11N3O4 | Contains one nitro group; used in dyes |
| 9,10-Anthracenedione | C14H8N2O2 | Simpler structure; no halogens |
| 1,4-Diamino-2,3-dibromo-5-nitroanthracene | C14H7Br2N3O4 | Unique combination enhances reactivity |
The distinct structure of 1,4-diamino-2,3-dibromo-5-nitroanthracene contributes significantly to its enhanced biological activity compared to its analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
